2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
Description
This compound belongs to the [1,2]dithiolo[3,4-c]quinoline family, characterized by a fused dithiolo-quinoline core with a thioxo group at position 1. Key structural features include:
- Substituents: Four methyl groups (positions 4,4,7,8) on the quinoline ring.
- Ketone moiety: A 2-methylpropan-1-one group at position 3.
Synthesis typically involves coupling reactions under reflux conditions, with intermediates verified via HPLC-HRMS-ESI and NMR spectroscopy . Applications are hypothesized to include medicinal chemistry (e.g., antimicrobial or anticancer activity) due to structural similarity to bioactive quinoline derivatives .
Properties
Molecular Formula |
C18H21NOS3 |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
2-methyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-9(2)16(20)19-13-8-11(4)10(3)7-12(13)14-15(18(19,5)6)22-23-17(14)21/h7-9H,1-6H3 |
InChI Key |
ZGFKZILLJQRSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms a cyclohexene intermediate, which is then cyclized in the presence of phosphoric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Methyl groups : Increased methyl substitution (e.g., 4,4,7,8-tetramethyl in the target compound) enhances hydrophobicity and steric bulk compared to trimethyl derivatives .
- Ketone chain length: Propan-1-one (target) vs. ethanone () affects molecular flexibility and binding affinity.
- Polar substituents: Chlorophenoxy () and methoxy groups () improve solubility and intermolecular interactions.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Note: Values for the target compound are extrapolated from analogues. The chlorophenoxy derivative exhibits higher density and boiling point due to increased molecular weight and polarity .
Biological Activity
The compound 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one , a derivative of dithioloquinoline, has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize findings from various studies regarding its biological properties, including antitumor, anti-inflammatory, antimicrobial, and kinase inhibition activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dithioloquinoline core which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. A notable study utilized PASS Online software for molecular modeling and screening of antitumor activity. The results indicated that several derivatives exhibited significant inhibition against various kinases involved in cancer progression.
Key Findings:
- Inhibition of Kinases : Compounds derived from this structure showed potent inhibition against kinases such as JAK3 and NPM1-ALK with IC50 values ranging from 0.25 μM to 0.78 μM .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | JAK3 | 0.38 |
| 2c | NPM1-ALK | 0.54 |
| 2q | NPM1-ALK | 0.25 |
These findings suggest that derivatives of the compound may serve as promising candidates for the development of new cancer therapies.
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties. Experimental results have shown that certain derivatives possess anti-inflammatory effects comparable to or exceeding those of established drugs like indomethacin.
Comparative Analysis:
A comparative analysis indicated that the anti-inflammatory activity of selected derivatives was markedly effective:
| Compound | Reference Drug | Activity Level |
|---|---|---|
| 2a | Indomethacin | Higher |
| 2b | Indomethacin | Comparable |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound has demonstrated notable antimicrobial activity. Studies have shown that certain derivatives exhibit stronger effects than traditional antibiotics such as ampicillin and streptomycin.
Antimicrobial Efficacy:
The antimicrobial efficacy was tested against various bacterial and fungal strains:
| Compound | Test Organism | Efficacy |
|---|---|---|
| 2c | Staphylococcus aureus | Superior |
| 2d | Candida albicans | Higher than ketoconazole |
The proposed mechanisms underlying the biological activities of this compound involve:
- Kinase Inhibition : Disruption of signaling pathways critical for tumor growth.
- Inflammatory Pathway Modulation : Inhibition of pro-inflammatory cytokines.
- Antimicrobial Action : Interference with microbial cell wall synthesis or metabolic pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Inflammatory Disease Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
